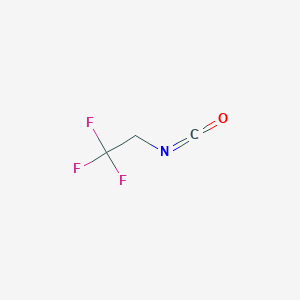

1,1,1-Trifluoro-2-isocyanatoethane

Description

The Significance of Fluorinated Organic Compounds in Advanced Chemical Research

Influence of Trifluoromethyl Groups on Molecular Properties and Reactivity

The trifluoromethyl (CF3) group is one of the most critical fluorinated moieties in medicinal chemistry and drug design. mdpi.com Its presence can significantly enhance the metabolic stability of a compound due to the strength of the carbon-fluorine bond, which is one of the strongest in organic chemistry. nih.govmdpi.com This increased stability often protects a drug candidate from rapid metabolic breakdown, prolonging its therapeutic effect. nbinno.com

Furthermore, the trifluoromethyl group is highly electronegative and electron-withdrawing, which can profoundly influence a molecule's reactivity and acidity. nbinno.comgoogle.com For instance, trifluoromethyl-substituted compounds like trifluoroacetic acid are significantly stronger acids than their non-fluorinated counterparts. nbinno.com This electronic perturbation can also modulate the binding affinity of a molecule to its biological target. nih.gov The CF3 group also increases lipophilicity, which can improve a molecule's ability to cross cell membranes, a crucial factor for in vivo transport and bioavailability. nih.govmdpi.com

Table 1: Comparison of Key Properties Influenced by Methyl vs. Trifluoromethyl Groups

| Property | Methyl Group (-CH3) | Trifluoromethyl Group (-CF3) | Impact of Substitution |

|---|---|---|---|

| Electronegativity | Lower | Significantly Higher nbinno.com | Alters electronic distribution, acidity, and basicity. nbinno.com |

| Lipophilicity (Hansch π value) | +0.56 | +0.88 mdpi.com | Enhances membrane permeability and in vivo transport. mdpi.com |

| Metabolic Stability | Susceptible to oxidation nbinno.com | Highly resistant to metabolic oxidation. mdpi.comnbinno.com | Increases drug half-life. |

| Steric Size (Van der Waals radius) | 2.00 Å | 2.44 Å | Can be used as a bioisostere for larger groups. mdpi.com |

Synthetic Challenges and Opportunities in Fluoroalkylation

Despite the desirable properties conferred by trifluoromethyl groups, their installation into organic molecules presents significant synthetic challenges. mdpi.com Many traditional fluorination methods require harsh, toxic, and aggressive reagents like elemental fluorine or hydrogen fluoride (B91410), which are often not suitable for complex molecules with sensitive functional groups. nih.govresearchgate.net This has spurred the development of new, milder, and more selective methods for fluoroalkylation.

The development of reagents like trifluoromethyltrimethylsilane (the Ruppert-Prakash reagent) has provided a nucleophilic source of the CF3 group, enabling its addition to carbonyls and other electrophiles under milder conditions. google.com Another significant advancement is the use of fluoroform (HCF3), an inexpensive industrial byproduct, as a trifluoromethyl source. mdpi.com The challenges in this field have created opportunities for innovation, leading to the development of novel catalysts and synthetic strategies, including metal-mediated cross-coupling reactions, to facilitate the efficient and safe incorporation of fluorine. nih.gov The creation of building blocks that already contain the desired fluoroalkyl group, such as 1,1,1-Trifluoro-2-iodoethane, represents a key strategy to bypass the difficulties of direct fluorination. nbinno.com

Structure

3D Structure

Properties

IUPAC Name |

1,1,1-trifluoro-2-isocyanatoethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2F3NO/c4-3(5,6)1-7-2-8/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQOWUQLKOIACGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10443303 | |

| Record name | 1,1,1-trifluoro-2-isocyanatoethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

371-92-6 | |

| Record name | 1,1,1-trifluoro-2-isocyanatoethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1-trifluoro-2-isocyanatoethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Isocyanates As Versatile Building Blocks in Modern Organic Chemistry

Isocyanates are a class of highly reactive compounds characterized by the -N=C=O functional group. google.comresearchgate.net Their reactivity makes them exceptionally versatile building blocks in organic synthesis, particularly for the construction of polymers and complex, biologically active molecules.

Fundamental Reactivity Modes of the Isocyanate Functional Group

The carbon atom of the isocyanate group is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. This fundamental reactivity is the basis for the majority of isocyanate applications.

Key reactions include:

Reaction with Alcohols: Isocyanates react with alcohols to form stable urethane (B1682113) (or carbamate) linkages. This is the foundational reaction for the production of polyurethanes. researchgate.net

Reaction with Amines: The reaction with primary or secondary amines yields urea (B33335) derivatives.

Reaction with Water: Isocyanates react with water to form an unstable carbamic acid intermediate, which then decomposes to an amine and carbon dioxide gas. google.com This reaction is harnessed to create polyurethane foams, where the CO2 acts as a blowing agent.

The reactivity of the isocyanate group is influenced by the electronic nature of its substituent. Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, enhancing its reactivity, while electron-donating groups decrease it. Consequently, aromatic isocyanates are generally more reactive than aliphatic ones.

Table 2: General Reactivity of Isocyanates with Common Nucleophiles

| Nucleophile | Product | Linkage Formed |

|---|---|---|

| Alcohol (R-OH) | Urethane | -NH-C(O)-O- |

| Amine (R-NH2) | Urea | -NH-C(O)-NH- |

| Water (H2O) | Amine + CO2 | (Carbamic Acid) |

| Carboxylic Acid (R-COOH) | Amide + CO2 | (Mixed Anhydride) |

Strategic Applications of Isocyanates in Complex Molecule Synthesis

The predictable and high-yielding nature of isocyanate reactions makes them strategically important in the synthesis of complex molecules. Diisocyanates, which contain two isocyanate groups, are critical monomers for the production of a vast array of polyurethane polymers, used in everything from flexible foams to rigid insulation and durable coatings.

In the synthesis of fine chemicals and pharmaceuticals, the isocyanate group serves as a reliable handle for introducing nitrogen-containing functionalities. For example, amino acid ester isocyanates are valuable building blocks for the synthesis of peptides and azapeptides. The isocyanate can also participate in cycloaddition reactions, serving as a dienophile in Diels-Alder reactions, which allows for the rapid construction of complex heterocyclic ring systems. This versatility allows chemists to build up molecular complexity in a controlled and efficient manner.

Positioning of 1,1,1 Trifluoro 2 Isocyanatoethane Within the Landscape of Fluoroalkyl Isocyanates

Established Preparative Routes

Established methods for the synthesis of this compound primarily involve the reaction of 2,2,2-trifluoroethylamine or its derivatives with phosgene (B1210022) or its surrogates, as well as rearrangement and elimination reactions from suitable precursors.

Phosgenation-Based Syntheses and Analogous Reactions

The reaction of a primary amine with phosgene is a cornerstone of isocyanate synthesis. In the context of this compound, this involves the treatment of 2,2,2-trifluoroethylamine with phosgene. kangmei.comsigmaaldrich.com Due to the hazardous nature of phosgene gas, significant efforts have been directed towards the use of safer phosgene surrogates.

Phosgene surrogates offer a safer alternative for the synthesis of isocyanates. Oxalyl chloride, in particular, has been demonstrated as an effective reagent for converting amines to isocyanates. google.comdtic.mil The reaction typically proceeds by treating the amine or its hydrochloride salt with excess oxalyl chloride in a high-boiling point solvent. google.comdtic.mil For instance, the reaction can be carried out in a solvent like o-dichlorobenzene at temperatures ranging from 80°C to 180°C. google.comdtic.mil The mechanism involves the in-situ formation of an amine oxamyl (B33474) chloride intermediate, which then thermally decomposes to yield the isocyanate and byproducts such as hydrogen chloride and carbon monoxide. google.com This method avoids the direct handling of phosgene and offers a one-step process for isocyanate preparation. google.comdtic.mil

Another common phosgene surrogate is triphosgene (B27547), a solid and therefore safer alternative to gaseous phosgene. orgsyn.org Triphosgene can be used to convert amino acid esters into their corresponding isocyanates in a biphasic system, which can be adapted for the synthesis of this compound from 2,2,2-trifluoroethylamine hydrochloride. orgsyn.orgchemicalbook.com

| Phosgene Surrogate | Reaction Conditions | Reactant | Notes |

| Oxalyl Chloride | 80-180°C in o-dichlorobenzene or decahydronaphthalene | Amine or Amine Hydrochloride Salt | One-step process. google.comdtic.mil |

| Triphosgene | Biphasic system (e.g., methylene (B1212753) chloride/aqueous sodium bicarbonate) | Amine Hydrochloride Salt | Solid, safer alternative to phosgene. orgsyn.org |

Curtius Rearrangement and Related Pathways for Fluoroalkyl Isocyanates

The Curtius rearrangement is a powerful and versatile method for converting carboxylic acids into isocyanates via an acyl azide (B81097) intermediate. wikipedia.orgorganic-chemistry.orgnih.govrsc.org This thermal decomposition of an acyl azide proceeds with the loss of nitrogen gas to form the isocyanate. wikipedia.org A significant advantage of this reaction is the complete retention of stereochemistry during the rearrangement. nih.gov

The general pathway involves:

Formation of the Acyl Azide: This can be achieved by reacting an acyl chloride with sodium azide or by treating a carboxylic acid with diphenylphosphoryl azide (DPPA). nih.gov

Rearrangement: The acyl azide is then heated to induce the rearrangement to the isocyanate. wikipedia.org

This method has been widely applied in the synthesis of various isocyanates and has been instrumental in the preparation of bioactive molecules. nih.govnih.gov For the synthesis of fluoroalkyl isocyanates, the Curtius rearrangement offers a reliable route starting from the corresponding fluoroalkyl carboxylic acid. researchgate.net

| Reagent for Acyl Azide Formation | Key Features |

| Sodium Azide | Used with an acyl chloride. nih.gov |

| Diphenylphosphoryl Azide (DPPA) | Allows for a one-pot conversion from a carboxylic acid. nih.gov |

Synthesis from Carbamate (B1207046) Precursors

Isocyanates can also be generated from carbamate precursors. One approach involves the dehydration of carbamic acids, which can be formed from the corresponding amine and carbon dioxide. scholaris.ca Another strategy is the elimination reaction from a carbamate. For example, metal-carbamato complexes, formed from the reaction of metal chlorides, an amine, and carbon dioxide, have been explored as precursors for the synthesis of other compounds and demonstrate the reactivity of carbamates. rsc.org

Emerging and Specialized Synthetic Strategies for this compound

In addition to established routes, specialized strategies have been developed for the synthesis of this compound, often starting from readily available fluorinated compounds.

Derivatization from 3,3,3-Trifluoropropionic Acid

A synthetic route to 3,3,3-trifluoroethyl isocyanate (an isomer of this compound) has been described starting from perfluoroisobutene. nih.gov This multi-step synthesis involves the conversion of perfluoroisobutene to ethyl 3,3,3-trifluoropropionate, which is then transformed into the corresponding acyl chloride. nih.gov Subsequent reaction with sodium azide followed by Curtius rearrangement yields the desired isocyanate. nih.gov This highlights a pathway that could be conceptually adapted for the synthesis of this compound starting from a suitable trifluorinated propionic acid derivative.

Preparation from Perfluoroisobutene-Derived Intermediates (as applied to related trifluoroethyl isocyanates)

A notable pathway to trifluoroethyl isocyanates involves the use of perfluoroisobutene (PFIB) as a starting material. Although a toxic byproduct in some industrial processes, PFIB can be converted into valuable chemical intermediates. One established method describes the synthesis of the related isomer, 3,3,3-trifluoroethyl isocyanate, which provides a procedural template. google.com

The synthesis begins with the hydrolysis of perfluoroisobutene to yield hexafluoroisobutyric acid. This acid is then treated with phosphorus pentachloride to form the corresponding acid chloride. Subsequent reaction with ethanol (B145695) leads to an ester, which is then converted to ethyl 3,3,3-trifluoropropionate. This intermediate is hydrolyzed to 3,3,3-trifluoropropionic acid. The acid is converted to its acyl chloride, which then undergoes a Curtius rearrangement. google.com

In a typical procedure for the final step, the acyl chloride is added dropwise to a mixture of sodium azide in a solvent system like dibutyl ether and diglyme. The reaction is catalyzed by a phase-transfer catalyst such as triethylbenzylammonium chloride and a catalytic amount of trimethylsilyl (B98337) azide. The mixture is initially stirred at a controlled temperature (e.g., not exceeding 35 °C) and then slowly heated to facilitate the rearrangement and release of nitrogen gas, yielding the final isocyanate product which is isolated by distillation. google.com This multi-step conversion from a fluorinated industrial byproduct highlights a viable, albeit complex, route to trifluoro-functionalized isocyanates.

Dehydrohalogenation and Debromination Methods for Fluoroalkenyl Isocyanates (from related compounds)

While direct dehydrohalogenation or debromination of a fluoroalkenyl precursor to yield this compound is not prominently documented, the underlying principles of elimination and substitution reactions involving halogenated alkanes are fundamental in organic synthesis and can be applied to related compounds.

Dehydrohalogenation is a classic elimination reaction used to create alkenes from alkyl halides, typically using a strong base in a polar solvent like ethanol. ausetute.com.auyoutube.com For instance, secondary and tertiary haloalkanes readily undergo elimination when heated with a base, removing a hydrogen atom and a halogen from adjacent carbons to form a double bond. ausetute.com.au While the primary product is an alkene, this method is a key strategy for introducing unsaturation.

A more relevant related method for forming the isocyanate group is the nucleophilic substitution reaction of an alkyl halide with a cyanate (B1221674) salt. wikipedia.orgsciencemadness.org This reaction was one of the earliest methods developed for isocyanate synthesis. sciencemadness.org The process involves reacting an alkyl halide with an alkali metal cyanate, such as sodium or potassium cyanate, often in an aprotic polar solvent to avoid side reactions like hydrolysis. chemguide.co.ukgoogle.com The cyanate ion (NCO⁻) is an ambident nucleophile, meaning it can attack via the nitrogen or the oxygen atom. Reaction at the nitrogen atom yields the desired isocyanate (R-NCO), while attack at the oxygen forms a cyanate ester (R-O-C≡N). researchgate.net For tertiary alkyl halides, which are prone to elimination, care must be taken as dehydrohalogenation can become a significant competing reaction, reducing the yield of the desired isocyanate. google.com

| Reaction Type | Precursor | Reagents | Product Type | Ref. |

| Nucleophilic Substitution | Alkyl Halide | Alkali Metal Cyanate, Lewis Acid Catalyst | Alkyl Isocyanate | google.comgoogle.com |

| Dehydrohalogenation | Haloalkane | Strong Base (e.g., KOH in Ethanol) | Alkene | ausetute.com.au |

Optimization of Reaction Parameters and Process Efficiency

Maximizing the yield and purity of this compound requires careful optimization of various reaction parameters, including the choice of catalyst, solvent, and purification techniques.

Catalyst Systems in Isocyanate Synthesis

Catalysts are crucial for enhancing reaction rates and selectivity in many isocyanate synthesis pathways. For non-phosgene routes, such as the thermal decomposition of carbamates, both single-component and composite metal catalysts have shown significant efficacy. nih.gov

Single-Component Metal Catalysts: Zinc-based catalysts, in particular, are noted for their high activity, cost-effectiveness, and broad substrate compatibility in the decomposition of carbamates to isocyanates. nih.gov

Composite Metal Catalysts: Bimetallic or supported catalysts, such as Fe₂O₃/SiO₂, can offer enhanced performance compared to single-metal systems. The interaction between the different metal components can alter the electronic properties of the catalyst, facilitating the cleavage of carbamate bonds to form the -NCO group with higher efficiency. nih.gov

Lewis Acid Catalysts: In syntheses involving the reaction of alkyl halides with metal cyanates, Lewis acids like zinc chloride, or salts of iron, tin, and cobalt, are employed to facilitate the reaction. google.com

Homogeneous Catalysts: For reactions like the reductive carbonylation of nitro compounds, homogeneous transition metal catalysts based on palladium, rhodium, and ruthenium are often used, although their separation from the product can be challenging. acs.org

Phase-Transfer Catalysts: In biphasic reaction systems, such as those using aqueous sodium bicarbonate and an organic solvent, phase-transfer catalysts are essential for transporting the reactive species across the phase boundary. google.com

| Catalyst Type | Example | Application | Ref. |

| Single-Component Metal | Zinc compounds | Carbamate decomposition | nih.gov |

| Composite Metal | Fe₂O₃/SiO₂ | Carbamate decomposition | nih.gov |

| Lewis Acid | ZnCl₂ | Alkyl halide + Metal cyanate | google.com |

| Homogeneous Transition Metal | Palladium complexes | Reductive carbonylation | acs.org |

| Phase-Transfer | Triethylbenzylammonium chloride | Curtius rearrangement | google.com |

Impact of Solvent Selection on Reaction Kinetics and Selectivity

The choice of solvent significantly influences the outcome of isocyanate synthesis, affecting reaction rates, selectivity, and even the reaction mechanism.

For many isocyanate syntheses, particularly those involving highly reactive intermediates, the use of anhydrous, inert solvents is critical to prevent unwanted side reactions. Water, for example, reacts readily with isocyanates to form an unstable carbamic acid, which decomposes into an amine and carbon dioxide, thus reducing the product yield. wikipedia.org In some processes, azeotropic distillation is used to remove trace amounts of water from the reaction mixture before the catalyst is introduced. google.com

The polarity of the solvent plays a key role. Polar aprotic solvents are often preferred because they can dissolve ionic reagents like metal cyanates while not interfering with the desired reaction pathway. google.com In the synthesis of isocyanates from alkyl halides and metal cyanates, solvents such as N,N-dimethylacetamide (DMAC) are used. google.com For purification steps involving heat treatment, inert solvents like monochlorobenzene or o-dichlorobenzene may be employed. organic-chemistry.org

In other cases, a biphasic system using an organic solvent like methylene chloride with an aqueous solution of a base (e.g., sodium bicarbonate) is effective. This setup, often used in phosgenation or triphosgene reactions, allows for the neutralization of acidic byproducts (like HCl) in the aqueous phase while the desired isocyanate product remains in the organic phase. acs.org

Techniques for Isolation, Purification, and Yield Maximization

The inherent reactivity of the isocyanate group necessitates carefully controlled methods for isolation and purification to achieve high purity and maximize the final yield.

Distillation is the most common method for purifying volatile isocyanates. Due to the thermal sensitivity of many isocyanates, distillation is typically performed under reduced pressure to lower the boiling point and minimize thermal degradation or polymerization. nih.gov For crude products containing high-boiling impurities, techniques like thin-film evaporation or falling-film evaporation are advantageous. These methods minimize the residence time of the isocyanate at high temperatures by distributing it as a thin film over a heated surface. nih.gov In some cases, a preliminary heat treatment with specific agents like triaryl phosphites can convert coloring impurities into non-volatile tar, which is then easily separated by distillation. organic-chemistry.org

Extraction techniques are also employed. Liquid-liquid extraction can be used to separate the product from the reaction mixture, as seen in procedures where the organic layer containing the isocyanate is separated from an aqueous phase containing salts and byproducts. acs.org A more advanced method involves extraction with supercritical fluids, such as carbon dioxide. Supercritical CO₂ can selectively dissolve unreacted monomers from a crude isocyanate mixture, leaving behind a purified product. This technique avoids the high temperatures associated with distillation. rsc.org

Chromatographic methods are generally reserved for small-scale laboratory purifications due to cost and scale limitations but can provide very high purity products.

To maximize yield, it is crucial to use anhydrous reagents and solvents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction and purification process to prevent hydrolysis of the isocyanate. google.com

Nucleophilic Additions at the Isocyanate Moiety

The isocyanate group (–N=C=O) is characterized by a highly electrophilic carbon atom, making it a prime target for a wide array of nucleophiles. The addition of a nucleophile to the C=N double bond is the fundamental reaction pathway for this class of compounds.

The reaction of this compound with nitrogen-based nucleophiles, such as primary and secondary amines, readily affords substituted urea (B33335) derivatives. This reaction proceeds through the nucleophilic attack of the amine nitrogen on the isocyanate carbon, followed by proton transfer to the nitrogen atom of the isocyanate.

A study on the synthesis of various N-(2,2,2-trifluoroethyl)-N'-substituted ureas demonstrated the high reactivity of 2,2,2-trifluoroethyl isocyanate. The reactions with a range of aromatic and aliphatic amines, as well as hydrazines, proceeded with high yields, typically between 77% and 99%. For instance, the reaction with isobutylamine (B53898) yielded 1-isobutyl-3-(2,2,2-trifluoroethyl)urea with a 99% yield. Similarly, reaction with 2-(3,4-dimethoxybenzoyl)hydrazine gave the corresponding semicarbazide (B1199961) derivative in 77% yield. These reactions highlight the efficiency of this pathway for creating diverse urea and semicarbazide structures.

Table 1: Synthesis of Urea and Semicarbazide Derivatives from this compound

| Nucleophile | Product | Yield (%) |

|---|---|---|

| Isobutylamine | 1-Isobutyl-3-(2,2,2-trifluoroethyl)urea | 99 |

| 2-(3,4-Dimethoxybenzoyl)hydrazine | 2-(3,4-Dimethoxybenzoyl)-N-(2,2,2-trifluoroethyl)hydrazine-1-carboxamide | 77 |

| Morpholine | N-(2,2,2-trifluoroethyl)morpholine-4-carboxamide | 99 |

In a similar fashion to nitrogen nucleophiles, oxygen-centered nucleophiles such as alcohols and phenols react with this compound to form carbamate (urethane) derivatives. The reaction is typically catalyzed by a base, which enhances the nucleophilicity of the alcohol.

Research has shown that 2,2,2-trifluoroethyl isocyanate reacts efficiently with alcohols to produce the corresponding carbamates. For example, the reaction with 4-fluorobenzyl alcohol resulted in a 98% yield of 4-fluorobenzyl (2,2,2-trifluoroethyl)carbamate. masterorganicchemistry.com The general mechanism involves the attack of the alkoxide oxygen on the isocyanate carbon, followed by protonation of the resulting anion.

Table 2: Synthesis of Carbamate Derivatives from this compound

| Nucleophile | Product | Yield (%) |

|---|---|---|

| 4-Fluorobenzyl alcohol | 4-Fluorobenzyl (2,2,2-trifluoroethyl)carbamate | 98 |

The reaction of isocyanates with carbon-centered nucleophiles, such as Grignard reagents (RMgX) and organolithium compounds (RLi), provides a route to amides. The reaction proceeds via the nucleophilic addition of the carbanion to the isocyanate carbon, forming a metallated N-substituted amide intermediate. Subsequent aqueous workup protonates this intermediate to yield the corresponding amide.

While specific studies on the reaction of this compound with Grignard reagents are not extensively documented in publicly available literature, the general reactivity of isocyanates suggests that it would react with Grignard reagents to form N-(2,2,2-trifluoroethyl) amides. The electron-withdrawing nature of the trifluoromethyl group would likely enhance the electrophilicity of the isocyanate carbon, potentially leading to a highly favorable reaction. It is also possible that with highly reactive organometallic reagents, a second addition could occur to the carbonyl group of the initially formed amide, leading to a ketone. However, with careful control of reaction conditions, the formation of the N-substituted amide is the expected primary outcome.

Another pathway to amide synthesis involves the reaction of isocyanates with carboxylic acids. This reaction, often facilitated by the conversion of the carboxylic acid to its salt, proceeds with the loss of carbon dioxide to form the corresponding amide in high yield. nih.gov This method is compatible with a wide range of functional groups. nih.gov Applying this to this compound, reaction with a carboxylic acid salt would be expected to yield the corresponding N-(2,2,2-trifluoroethyl) amide.

Cycloaddition and Oligomerization Pathways

In addition to nucleophilic additions, the double bonds within the isocyanate functionality can participate in cycloaddition reactions, leading to the formation of cyclic structures. Oligomerization through these pathways is also a characteristic feature of isocyanate chemistry.

Isocyanates can undergo dimerization to form four-membered uretidinedione rings and, more commonly, trimerization to form six-membered isocyanurate rings (1,3,5-triazine-2,4,6-triones). google.comgoogle.com The trimerization is often the more thermodynamically stable outcome and is frequently catalyzed by a variety of catalysts, including tertiary amines, phosphines, and metal alkoxides. google.comrsc.org The mechanism of anionic trimerization involves the initial attack of a nucleophilic catalyst on the isocyanate carbon, generating an anionic intermediate that then adds to two more isocyanate molecules in a stepwise manner before cyclizing to release the catalyst. google.com

The C=N double bond of the isocyanate group can act as a dienophile in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. nih.gov In these reactions, the isocyanate reacts with a conjugated diene to form a six-membered heterocyclic ring. The reactivity of the isocyanate as a dienophile is enhanced by electron-withdrawing substituents, which lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO). orgsyn.org Therefore, the trifluoromethyl group in this compound is expected to activate the isocyanate moiety towards Diels-Alder reactions.

Furthermore, isocyanates can participate in [2+2] cycloadditions with alkenes, particularly those that are electron-rich, to form four-membered β-lactam rings. google.com These reactions are often thermally allowed, in contrast to the [2+2] cycloaddition of two simple alkenes. nih.gov Although specific examples of this compound participating in Diels-Alder or other pericyclic reactions are not prevalent in the reviewed literature, its electronic properties suggest it would be a viable substrate for such transformations, offering a pathway to complex fluorinated heterocyclic compounds.

Rearrangement Reactions and Functional Group Interconversions

The trifluoromethyl group in this compound significantly influences its reactivity, leading to a variety of rearrangement reactions and functional group interconversions. These transformations are pivotal in the synthesis of complex fluorinated molecules.

One notable rearrangement is the Curtius rearrangement, which is often employed in the synthesis of isocyanates from acyl azides. vanderbilt.edu While not a rearrangement of the isocyanate itself, it is a key reaction for its formation and highlights the generation of the reactive isocyanate functional group. The thermal or photochemical decomposition of an acyl azide leads to an isocyanate with the expulsion of nitrogen gas. vanderbilt.eduacs.org

Carbamates derived from this compound can undergo various functional group interconversions. For instance, the carbamate functionality can be used as a directing group in various transformations and can also be converted to other functional groups. The stability of the carbamate linkage is a crucial factor, and it is generally more stable than corresponding esters or carbonates. nih.gov However, under specific conditions, these carbamates can be manipulated. For example, the Snieckus-Fries rearrangement of aryl carbamates, a process that can be catalyzed by superbases like sodium diisopropylamide (NaDA), results in the formation of ortho-acylated phenols. nih.gov This reaction proceeds through an ortho-metalated intermediate. nih.gov

Furthermore, trifluoroethyl carbamates can be involved in transformations leading to the formation of heterocyclic structures. The development of methods for the synthesis of trifluoromethyl-containing heterocycles is an active area of research due to their prevalence in pharmaceuticals and agrochemicals. youtube.comlibretexts.org For example, the reaction of fluorinated isocyanates can lead to the formation of various heterocyclic systems through cycloaddition and subsequent rearrangement or functionalization steps.

The interconversion of functional groups can also be seen in the reactions of derivatives of this compound. For instance, alkyl N-(3-nitro-1,1,1-trifluoropropan-2-yl)carbamates, synthesized from 2,2,2-trifluoroethylidenecarbamates, can undergo selective reduction of the nitro group to an amino group, which can then cyclize to form 4-trifluoromethylimidazolidin-2-ones. nih.gov

Exploration of Bielectrophilic Character and Multi-site Reactivity

The chemical structure of this compound, featuring a highly electrophilic isocyanate carbon and an adjacent carbon atom activated by the strong electron-withdrawing trifluoromethyl group, imparts a distinct bielectrophilic character to the molecule. This allows for reactions with various nucleophiles at multiple sites, leading to a diverse array of chemical transformations.

The isocyanate group (–N=C=O) is a well-established electrophilic center, readily reacting with nucleophiles such as alcohols, amines, and water. youtube.com The reaction with alcohols yields carbamates (urethanes), while amines afford ureas. youtube.com These reactions are fundamental in the synthesis of polyurethanes and polyureas. researchgate.net

The presence of the CF₃ group enhances the electrophilicity of the isocyanate carbon and also activates the adjacent methylene (CH₂) group towards certain reactions. This multi-site reactivity is evident in cycloaddition reactions. For instance, isocyanates can participate in [2+2] cycloadditions with electron-rich alkenes and in [3+2] cycloadditions with 1,3-dipoles. youtube.comacs.org The regioselectivity of these cycloadditions is influenced by the electronic nature of both the isocyanate and the reacting partner. rsc.org While specific studies on this compound are not abundant, the general reactivity patterns of fluorinated isocyanates suggest a high propensity for such reactions.

The bielectrophilic nature is further exemplified in reactions with binucleophiles. For instance, reaction with a molecule containing both an alcohol and an amine functionality could potentially lead to the selective formation of either a carbamate or a urea, or in some cases, cyclized products depending on the reaction conditions and the nature of the binucleophile.

Directed C-H Functionalization via Trifluoroethyl Carbamate Intermediates

A significant application of the reactivity of this compound lies in the formation of 2,2,2-trifluoroethyl carbamates, which can serve as effective directing groups in transition-metal-catalyzed C-H functionalization reactions. youtube.com The carbamate group can coordinate to a metal center, bringing the catalyst in proximity to a specific C-H bond and enabling its selective activation and subsequent functionalization.

Palladium-catalyzed C-H functionalization has been extensively studied with various directing groups, including carbamates. nih.govyoutube.com These reactions allow for the formation of new C-C and C-heteroatom bonds at positions that would otherwise be unreactive. The general mechanism involves the coordination of the directing group to the palladium catalyst, followed by C-H activation to form a palladacycle intermediate. nih.govyoutube.com This intermediate can then react with a coupling partner, such as an aryl halide or an alkene, followed by reductive elimination to afford the functionalized product and regenerate the active catalyst. nih.govyoutube.com

Recent studies have highlighted the utility of the trifluoroethyl group in these transformations. For example, palladium-catalyzed direct trifluoroethylation of aromatic systems has been achieved using hypervalent iodine reagents, demonstrating the feasibility of introducing the trifluoroethyl moiety via C-H activation. While this example doesn't directly use a trifluoroethyl carbamate as a directing group, it underscores the growing interest in trifluoroethylated compounds.

The carbamate derived from this compound can be employed to direct the functionalization of both sp² and sp³ C-H bonds. The efficiency and selectivity of these reactions are influenced by factors such as the choice of catalyst, oxidant, and solvent. The table below summarizes some examples of palladium-catalyzed C-H functionalization reactions where carbamates act as directing groups.

| Catalyst | Oxidant | Coupling Partner | Functionalization | Reference |

| Pd(OAc)₂ | PhI(OAc)₂ | - | Acetoxylation | youtube.com |

| Pd(OAc)₂ | K₂S₂O₈ | Arylboronic acid | Arylation | nih.gov |

| [RuCl₂(p-cymene)]₂ | AgSbF₆ | Alkene | Alkenylation | youtube.com |

Advanced Spectroscopic and Computational Characterization of 1,1,1 Trifluoro 2 Isocyanatoethane

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopy offers a powerful toolkit for the detailed structural analysis of molecules like 1,1,1-Trifluoro-2-isocyanatoethane. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide precise information about its atomic connectivity, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy would provide a complete picture of its carbon-hydrogen framework and the influence of the highly electronegative fluorine atoms.

Predicted NMR Data for this compound:

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H | 3.5 - 4.5 | Quartet (q) | ³J(H,F) ≈ 8-12 |

| ¹³C (CH₂) | 40 - 50 | Quartet (q) | ²J(C,F) ≈ 30-40 |

| ¹³C (CF₃) | 120 - 130 | Quartet (q) | ¹J(C,F) ≈ 270-280 |

| ¹³C (NCO) | 120 - 130 | Singlet (s) | - |

| ¹⁹F | -60 to -75 | Triplet (t) | ³J(F,H) ≈ 8-12 |

Note: The predicted values are based on typical chemical shifts and coupling constants for similar structural motifs and should be considered as estimates.

The ¹H NMR spectrum is expected to show a single resonance for the two equivalent protons of the methylene (B1212753) group (CH₂). This resonance would be split into a quartet by the three fluorine atoms on the adjacent carbon, a phenomenon known as through-bond scalar coupling. The chemical shift of this quartet would likely appear in the downfield region (around 3.5-4.5 ppm) due to the deshielding effect of the electronegative trifluoromethyl and isocyanate groups.

The ¹³C NMR spectrum would exhibit three distinct signals. The carbon of the methylene group (CH₂) would appear as a quartet due to coupling with the three attached fluorine atoms. The carbon of the trifluoromethyl group (CF₃) would also be a quartet, but with a much larger coupling constant, characteristic of a one-bond C-F coupling. The carbon of the isocyanate group (NCO) is expected to be a singlet and would appear in the typical range for isocyanate carbons.

The ¹⁹F NMR spectrum is anticipated to show a single resonance for the three equivalent fluorine atoms of the trifluoromethyl group. This signal would be split into a triplet by the two protons on the adjacent carbon. The chemical shift would be in the characteristic range for CF₃ groups attached to an aliphatic chain.

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups within a molecule by probing their vibrational modes. The most characteristic feature in the IR spectrum of this compound is the strong and sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate (-N=C=O) group. This band typically appears in a relatively uncongested region of the spectrum, between 2240 and 2280 cm⁻¹. umanitoba.ca This makes it an excellent diagnostic peak for the presence of the isocyanate functionality.

In addition to the prominent isocyanate band, the IR and Raman spectra would also display absorptions corresponding to the C-F stretching and bending vibrations of the trifluoromethyl group, as well as the C-H stretching and bending modes of the methylene group. The C-F stretching vibrations are typically strong and appear in the region of 1000-1400 cm⁻¹.

Expected Vibrational Frequencies for this compound:

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| N=C=O Asymmetric Stretch | 2240 - 2280 | Strong, Sharp |

| C-F Stretch | 1000 - 1400 | Strong |

| C-H Stretch | 2850 - 3000 | Medium |

| CH₂ Bend | 1400 - 1485 | Medium |

| CF₃ Bend | 500 - 700 | Medium |

Note: These are general ranges and the exact peak positions can be influenced by the molecular environment.

Raman spectroscopy provides complementary information to IR spectroscopy. While the asymmetric -N=C=O stretch is strong in the IR, the symmetric stretch might be more prominent in the Raman spectrum. Similarly, the C-F and C-C backbone vibrations would also be observable. A complete vibrational analysis, often aided by computational calculations, would allow for the assignment of all the fundamental vibrational modes of the molecule.

Mass spectrometry (MS) is a technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions. For this compound, the molecular formula is C₃H₂F₃NO, which corresponds to a molecular weight of approximately 125.05 g/mol . sigmaaldrich.comchemspider.com

In an electron ionization (EI) mass spectrum, the molecule would first be ionized to form a molecular ion (M⁺˙). This molecular ion can then undergo fragmentation, breaking into smaller, characteristic charged fragments. The fragmentation pattern provides valuable clues about the molecule's structure.

Plausible Fragmentation Pathways for this compound:

While a specific experimental mass spectrum is not available, based on the structure, several fragmentation pathways can be predicted:

Loss of the isocyanate group: A common fragmentation would be the cleavage of the C-N bond, leading to the formation of a [CF₃CH₂]⁺ fragment (m/z 83) and a neutral NCO radical.

Alpha-cleavage: Cleavage of the C-C bond alpha to the isocyanate group could result in the formation of a [CH₂NCO]⁺ fragment.

Loss of a fluorine atom: The molecular ion could lose a fluorine atom to form a [C₃H₂F₂NO]⁺ fragment.

Rearrangement and loss of HF: Rearrangement reactions followed by the elimination of a neutral hydrogen fluoride (B91410) (HF) molecule are also possible.

The mass spectrum of the related compound 2,2-dichloro-1,1,1-trifluoroethane (B1218200) shows prominent peaks corresponding to the loss of chlorine and the formation of the CF₃⁺ fragment. nist.gov A similar loss of the functional group and the stability of the CF₃⁺ cation would likely be observed for this compound.

Microwave spectroscopy is a high-resolution technique that probes the rotational energy levels of molecules in the gas phase. tanta.edu.eg By measuring the frequencies of rotational transitions, it is possible to determine the moments of inertia of a molecule with very high precision. These moments of inertia are directly related to the molecule's three-dimensional structure, including bond lengths and bond angles.

For this compound, microwave spectroscopy could be used to determine its precise gas-phase conformation. The molecule can exist in different conformations due to rotation around the C-C and C-N single bonds. These different conformers would have distinct moments of inertia and therefore unique rotational spectra.

A study on the related molecule 1,1,1-trifluoro-2-butanone (B1295871) using chirped-pulse Fourier transform microwave spectroscopy successfully identified and characterized different conformers. utrgv.edu A similar approach for this compound would involve measuring its rotational spectrum and comparing the experimentally determined rotational constants with those calculated for different possible conformations using quantum chemical methods. This comparison allows for the unambiguous identification of the conformer(s) present in the gas phase and provides highly accurate structural parameters. The analysis of the spectra of different isotopologues (e.g., ¹³C or ¹⁵N substituted) can further refine the structural determination. nsf.gov

Computational Chemistry Approaches to Understanding this compound

Computational chemistry provides a powerful theoretical framework to complement experimental studies by offering insights into the electronic structure, energetics, and other properties of molecules.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. researchgate.net DFT calculations can provide valuable information about the geometry, vibrational frequencies, and electronic properties of this compound.

DFT calculations would be instrumental in:

Predicting Molecular Geometry: By finding the minimum energy structure on the potential energy surface, DFT can predict bond lengths, bond angles, and dihedral angles with good accuracy. This information is crucial for interpreting experimental data from techniques like microwave spectroscopy.

Calculating Vibrational Frequencies: DFT can be used to calculate the harmonic vibrational frequencies of the molecule. These calculated frequencies, when appropriately scaled, can aid in the assignment of experimental IR and Raman spectra.

Determining Conformational Energies: DFT can be used to calculate the relative energies of different conformers of this compound, helping to predict which conformer is the most stable and likely to be observed experimentally.

Analyzing Electronic Properties: DFT provides access to various electronic properties, such as the distribution of electron density, the molecular dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is an important indicator of the molecule's chemical reactivity and kinetic stability.

While specific DFT studies on this compound are not prominent in the literature, the methodology has been successfully applied to a wide range of organic molecules, including those with similar functional groups, demonstrating its reliability for predicting molecular properties.

Ab Initio Quantum Chemical Calculations for Geometries and Conformational Landscapes

Ab initio quantum chemical calculations, which are based on the fundamental principles of quantum mechanics without reliance on empirical parameters, are powerful tools for determining molecular structures and exploring their potential energy surfaces. nih.govnist.govresearchgate.net For this compound, these calculations are crucial for understanding its three-dimensional geometry and the relative energies of its different conformations.

The conformational landscape of this compound is primarily defined by the rotation around the C-C and C-N single bonds. Computational studies on analogous molecules, such as chloroacetyl isocyanate, have shown that multiple stable conformers can exist with comparable relative stabilities. nih.gov By systematically rotating the dihedral angles and calculating the energy at each point, a potential energy surface can be mapped out. The minima on this surface correspond to stable conformers.

For a comprehensive analysis, various levels of theory and basis sets are typically employed. For instance, methods like Møller-Plesset perturbation theory (MP2) and coupled-cluster theory (e.g., CCSD(T)) combined with Pople-style (e.g., 6-311++G(d,p)) or Dunning-style (e.g., aug-cc-pVTZ) basis sets are commonly used to achieve high accuracy for both geometries and energies. nih.govnih.gov

Illustrative Calculated Geometric Parameters for a Conformer of this compound

| Parameter | Value (Illustrative) |

| Bond Lengths (Å) | |

| C-C | 1.530 |

| C-F | 1.345 |

| C-H | 1.090 |

| C-N | 1.420 |

| N=C | 1.210 |

| C=O | 1.170 |

| **Bond Angles (°) ** | |

| F-C-F | 108.5 |

| F-C-C | 110.0 |

| H-C-H | 109.5 |

| H-C-C | 109.5 |

| C-C-N | 110.0 |

| C-N=C | 125.0 |

| N=C=O | 178.0 |

This table is for illustrative purposes only and does not represent actual calculated data for this compound.

The energy differences between the conformers, as well as the energy barriers for their interconversion, can be determined from the potential energy surface. This information is critical for understanding the molecule's flexibility and the populations of different conformers at a given temperature.

Analysis of Molecular Orbitals, Charge Distribution, and Bonding Characteristics (e.g., NBO, Townes-Dailey)

Natural Bond Orbital (NBO) analysis is a powerful computational method used to translate the complex many-electron wavefunction of a molecule into the familiar language of Lewis structures, including localized bonds, lone pairs, and atomic charges. uni-muenchen.de This analysis provides a detailed picture of the electron distribution and bonding interactions within this compound.

The NBO method would reveal the nature of the chemical bonds, such as the polarization of the C-F bonds due to the high electronegativity of fluorine, and the electronic structure of the isocyanate group. The analysis provides information on the hybridization of the atomic orbitals involved in bonding and the composition of the natural bond orbitals in terms of these hybrids. uni-muenchen.de

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. These interactions represent the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs, which stabilizes the molecule. For this compound, significant hyperconjugative interactions would be expected, such as the donation of electron density from C-H or C-C sigma bonds into the antibonding orbitals of the C-F bonds.

The NBO analysis also yields natural atomic charges, which provide a more chemically intuitive picture of the charge distribution than other methods. The following table illustrates the type of natural atomic charges that might be expected for this compound.

Illustrative Natural Atomic Charges for this compound from NBO Analysis

| Atom | Natural Charge (e) (Illustrative) |

| C (CF3 group) | +0.75 |

| F | -0.25 |

| C (CH2 group) | -0.40 |

| H | +0.20 |

| N | -0.30 |

| C (NCO group) | +0.50 |

| O | -0.50 |

This table is for illustrative purposes only and does not represent actual calculated data for this compound.

The Townes-Dailey model, while more commonly applied to the interpretation of nuclear quadrupole coupling constants from microwave spectroscopy, provides a framework for understanding the electronic environment around quadrupolar nuclei (like ¹⁴N). By relating the experimental quadrupole coupling constants to the populations of p-orbitals, one can infer details about the nature of the chemical bonds. In a computational context, calculated electric field gradients at the nitrogen nucleus could be used in a similar manner to analyze the C-N and N=C bonds of the isocyanate group.

Prediction of Spectroscopic Parameters and Conformational Equilibria

Ab initio calculations are instrumental in predicting various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and provide a detailed assignment of the observed spectra.

Rotational Spectroscopy: The rotational constants (A, B, C) are directly related to the molecule's principal moments of inertia and are therefore highly sensitive to its geometry. mdpi.com High-level ab initio calculations can predict these constants with high accuracy. researchgate.net The comparison between calculated and experimentally determined rotational constants is a stringent test of the calculated geometry. For this compound, each conformer would have a unique set of rotational constants, allowing for their individual identification in a microwave spectrum. nih.gov

Vibrational Spectroscopy: The calculation of harmonic vibrational frequencies is a standard feature of quantum chemistry programs. These frequencies correspond to the normal modes of vibration of the molecule. To improve agreement with experimental infrared and Raman spectra, the effects of anharmonicity are often included using methods like second-order vibrational perturbation theory (VPT2). nih.gov The predicted vibrational spectra for each conformer of this compound would aid in the assignment of experimental spectra and in identifying the presence of different conformers in a sample.

The following table provides an illustrative example of predicted spectroscopic parameters for a single conformer.

Illustrative Predicted Spectroscopic Parameters for a Conformer of this compound

| Spectroscopic Parameter | Value (Illustrative) |

| Rotational Constants (GHz) | |

| A | 4.500 |

| B | 1.200 |

| C | 1.100 |

| Selected Vibrational Frequencies (cm⁻¹) | |

| N=C=O asymmetric stretch | 2250 |

| C-F symmetric stretch | 1150 |

| C-C stretch | 980 |

This table is for illustrative purposes only and does not represent actual calculated data for this compound.

Conformational Equilibria: The relative energies of the different conformers, obtained from high-level ab initio calculations, can be used to predict the equilibrium populations of these conformers at a given temperature using the Boltzmann distribution. This is crucial for understanding which conformers are likely to be observed experimentally and for interpreting spectroscopic data, which often represents an average over the populated conformers. Computational studies on similar isocyanates have successfully predicted the coexistence of multiple conformers. nih.gov

Research Applications and Potential in Specialized Chemical Synthesis Utilizing 1,1,1 Trifluoro 2 Isocyanatoethane

Application as a Building Block for Fluorinated Heterocycles

The strategic incorporation of fluorine atoms into heterocyclic ring systems can profoundly influence their biological activity and physicochemical properties. 1,1,1-Trifluoro-2-isocyanatoethane serves as a key starting material in the synthesis of these valuable molecular scaffolds.

Synthesis of Nitrogen-Containing Fluorinated Ring Systems

The isocyanate functionality of this compound is highly susceptible to nucleophilic attack, a characteristic that is extensively exploited in the construction of nitrogen-containing fluorinated heterocycles. This reactivity allows for the formation of a variety of ring structures that are otherwise challenging to synthesize. For instance, it can be used in cyclization reactions to create fluorinated pyridines, pyrimidines, and other related systems. google.com The presence of the trifluoromethyl group in the final heterocyclic product can lead to increased metabolic stability, enhanced binding affinity to biological targets, and improved membrane permeability.

Intermediate in the Preparation of Advanced Bioactive Molecules and Pharmaceutical Scaffolds

The utility of this compound extends significantly into the pharmaceutical industry, where it acts as a crucial intermediate in the synthesis of complex bioactive molecules. The introduction of the trifluoroethyl group can be a key step in optimizing the efficacy and pharmacokinetic profile of drug candidates.

Access to Fluorinated Beta-Amino Alcohols

Fluorinated beta-amino alcohols are important structural motifs found in a variety of biologically active compounds. nih.govsemanticscholar.org The synthesis of these molecules can be achieved through various routes, including the reduction of α-aminoalkyl trifluoromethyl ketones. nih.gov While not a direct reaction of this compound, the broader context of synthesizing fluorinated building blocks highlights the importance of trifluoromethyl groups in medicinal chemistry. The resulting beta-amino alcohols can serve as chiral auxiliaries or as key components of larger pharmaceutical agents. semanticscholar.orgresearchgate.netresearchgate.net

Design and Synthesis of Fluoroalkylated Urea (B33335) and Carbamate (B1207046) Structures

The reaction of this compound with amines and alcohols provides a direct and efficient pathway to fluoroalkylated ureas and carbamates, respectively. nih.gov These functional groups are prevalent in a wide range of pharmaceuticals and agrochemicals. The synthesis is often straightforward, proceeding with high yields under mild conditions. nih.govnih.gov The resulting compounds can exhibit a range of biological activities, and the trifluoromethyl group can enhance their potency and metabolic stability. nih.govrsc.orgresearchgate.netrsc.org

Table 1: Examples of Synthesized Fluoroalkylated Ureas and Carbamates

| Reactant | Product Type | Significance | Reference |

|---|---|---|---|

| Primary Aliphatic or Aromatic Amines | N-(3,3,3-trifluoroethyl)-N'-substituted ureas | Potential anticancer activity. | nih.gov |

| Alcohols | Carbamates | Stable compounds with high yields, useful in drug design. | nih.gov |

Development of Potential Enzyme Modulators

The trifluoroethyl moiety introduced via this compound can play a critical role in the design of potent and selective enzyme inhibitors.

Soluble Epoxide Hydrolase (sEH) Inhibitors: Soluble epoxide hydrolase is an enzyme involved in the metabolism of signaling lipids. nih.gov Its inhibition is a therapeutic strategy for treating inflammation, pain, and cardiovascular diseases. nih.govnih.gov Urea-containing compounds have been identified as potent sEH inhibitors, and the incorporation of a trifluoromethyl group can enhance their efficacy. nih.gov For example, 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea has shown promise in ameliorating experimental autoimmune encephalomyelitis. nih.gov

WEE1 Inhibitors: The WEE1 kinase is a key regulator of the cell cycle, and its inhibition is a promising strategy in cancer therapy. nih.govnih.gov Combining WEE1 inhibitors with DNA-damaging agents can lead to synthetic lethality in cancer cells. nih.gov While not directly mentioning this compound, the development of trifluridine, a fluorinated pyrimidine (B1678525) analog, in combination with WEE1 inhibitors highlights the importance of fluorinated compounds in this therapeutic area. nih.gov

Table 2: Enzyme Targets and the Role of Fluorinated Moieties

| Enzyme Target | Therapeutic Area | Role of Fluorinated Moiety | Reference |

|---|---|---|---|

| Soluble Epoxide Hydrolase (sEH) | Inflammation, Pain, Cardiovascular Disease | Enhances inhibitory potency of urea-based inhibitors. | nih.govnih.gov |

| WEE1 Kinase | Cancer | Key component of DNA-damaging agents used in combination therapy. | nih.govnih.gov |

Contribution to Polymer and Materials Science

The introduction of trifluoromethyl groups into polymers can significantly alter their properties, leading to materials with enhanced thermal stability, chemical resistance, and specific optical or surface characteristics. While direct applications of this compound in this field are not as extensively documented in the provided results, the broader field of fluoropolymers demonstrates the value of such building blocks. researchgate.net The isocyanate group can be used to incorporate the trifluoroethyl moiety into polyurethane or polyurea backbones, potentially creating polymers with unique and desirable properties for advanced applications.

Incorporation into Polyurethane Architectures for Tailored Properties

Fluorinated polyurethanes are a class of high-performance polymers that exhibit desirable properties such as high thermal stability, excellent chemical resistance, and unique surface characteristics like low surface energy. mdpi.comresearchgate.net The introduction of fluorine-containing groups into the polyurethane matrix is a key strategy for achieving these enhanced properties. mdpi.com

The isocyanate group (-NCO) is the cornerstone of polyurethane chemistry, reacting with polyols to form the characteristic urethane (B1682113) linkages that constitute the polymer backbone. utm.my this compound, with its highly reactive isocyanate function, is a prime candidate for incorporation into polyurethane structures. cymitquimica.com While di- or poly-functional isocyanates are required to build the main polymer chain, monofunctional isocyanates like this compound serve a crucial role as chain modifiers or end-cappers.

Synthesis of Specialty Fluoropolymers

The application of this compound extends beyond polyurethanes to the broader synthesis of specialty fluoropolymers. The high reactivity of its isocyanate group allows it to be grafted onto other polymer backbones that possess active hydrogen atoms (e.g., hydroxyl, amine, or thiol groups), creating a diverse range of fluorinated copolymers. This grafting approach is a powerful tool for modifying the surface properties and bulk characteristics of various commodity and engineering polymers.

While fluorinated polyurethanes are a prominent example, the versatility of the isocyanate group opens pathways for creating other novel fluoropolymers. mdpi.com For example, reactions with diamines can lead to the formation of fluorinated polyureas, another class of polymers known for their excellent mechanical properties and thermal stability. The ability to precisely introduce the trifluoroethyl moiety allows for the fine-tuning of polymer properties to meet the demands of specialized applications in fields such as advanced coatings, membranes, and electronics.

Exploration in Agrochemistry and Fine Chemical Production

The presence of a trifluoromethyl group can dramatically influence a molecule's biological activity. researchgate.netsemanticscholar.org This is attributed to the group's ability to alter key physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to target enzymes or receptors. semanticscholar.org Consequently, this compound has been identified as a valuable reagent in the synthesis of potential agrochemicals and other fine chemicals, including pharmaceuticals. cymitquimica.com

A notable application is in the synthesis of N-(3,3,3-trifluoroethyl)-N'-substituted ureas and carbamates. nih.gov The isocyanate readily reacts with various primary and secondary amines to yield a library of trifluoroethyl-substituted ureas. Similarly, reaction with alcohols produces corresponding carbamates. These reactions are typically high-yielding and result in products that are stable at room temperature. nih.gov

Research has been conducted on these derivatives for their potential biological activity. For example, a series of ureas synthesized from this compound were screened for anticancer activity by the National Cancer Institute (NCI). The findings indicated moderate anticancer activity against several human tumor cell lines. nih.gov

| Cancer Type | Cell Line | Activity Level |

|---|---|---|

| Leukemia | Specific human cell lines | Moderate |

| Non-Small Cell Lung Cancer | Specific human cell lines | Moderate |

| Renal Cancer | Specific human cell lines | Moderate |

This demonstrates the utility of this compound as a starting material for creating novel compounds with potential applications in medicinal chemistry and, by extension, agrochemistry, where similar structure-activity relationships are often explored. researchgate.netnih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.